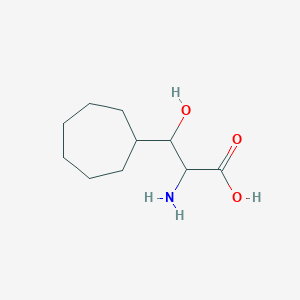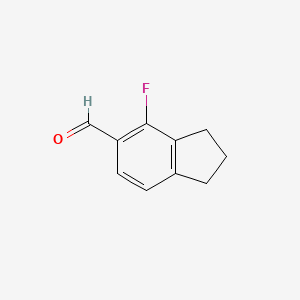![molecular formula C7H15ClFN B15321540 rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans: is a chemical compound with a complex structure that includes a fluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans typically involves multiple steps. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of the fluoromethyl group. The final step involves the attachment of the methanamine group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans is scaled up using large reactors and optimized reaction conditions to maximize efficiency. The process may involve continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions: rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans
- rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans
Comparison: rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans is unique due to its specific structure and the presence of the methanamine group This distinguishes it from similar compounds, which may have different functional groups or structural features
Eigenschaften
Molekularformel |
C7H15ClFN |
|---|---|
Molekulargewicht |
167.65 g/mol |
IUPAC-Name |
[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c8-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,9H2;1H/t6-,7-;/m0./s1 |
InChI-Schlüssel |
QNVDOEWNSRRFSF-LEUCUCNGSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)CF)CN.Cl |
Kanonische SMILES |
C1CC(C(C1)CF)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
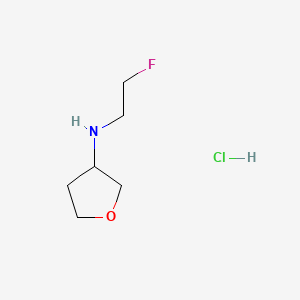
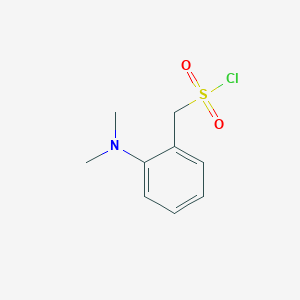
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)
![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
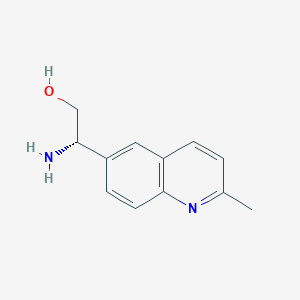
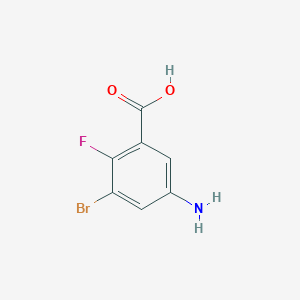

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

